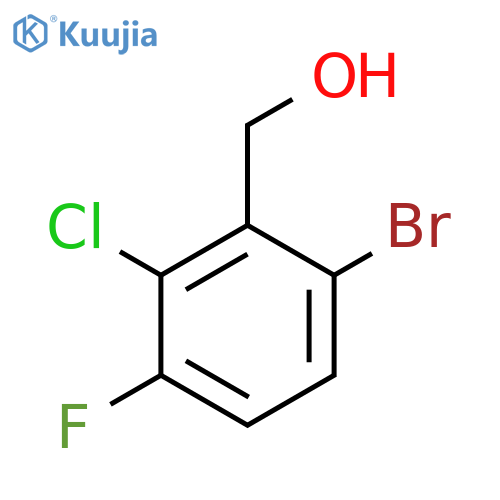

Cas no 2092620-31-8 (BrC1=CC=C(C(=C1CO)Cl)F)

BrC1=CC=C(C(=C1CO)Cl)F structure

商品名:BrC1=CC=C(C(=C1CO)Cl)F

CAS番号:2092620-31-8

MF:C7H5BrClFO

メガワット:239.469403982162

CID:5074957

BrC1=CC=C(C(=C1CO)Cl)F 化学的及び物理的性質

名前と識別子

-

- AT30754

- (6-BROMO-2-CHLORO-3-FLUOROPHENYL)METHANOL

- BrC1=CC=C(C(=C1CO)Cl)F

-

- インチ: 1S/C7H5BrClFO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2

- InChIKey: OPSQDZCAQQUYPK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1CO)Cl)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 136

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 2.5

BrC1=CC=C(C(=C1CO)Cl)F 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022JKA-250mg |

(6-Bromo-2-chloro-3-fluorophenyl)methanol |

2092620-31-8 | 95% | 250mg |

$824.00 | 2025-02-17 | |

| Aaron | AR022JKA-500mg |

(6-Bromo-2-chloro-3-fluorophenyl)methanol |

2092620-31-8 | 95% | 500mg |

$936.00 | 2025-02-17 |

BrC1=CC=C(C(=C1CO)Cl)F 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

2092620-31-8 (BrC1=CC=C(C(=C1CO)Cl)F) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量